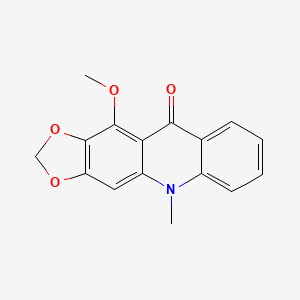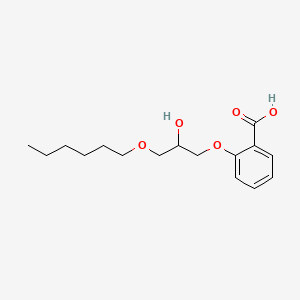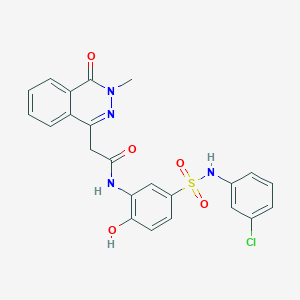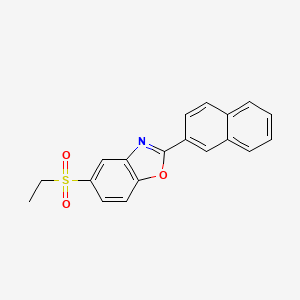
N,N'-((Bis(2-chloroethyl)amino)phosphinylidene)diglycine diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glyciphosphoramide est un composé connu pour ses importantes propriétés antitumorales. Il appartient au groupe des moutardes phosphoramides et s'est révélé efficace dans le traitement de divers cancers, notamment le cancer du sein, le lymphosarcome, le cancer utérocervical et les ulcères cancéreux . Sa formule moléculaire est C12H24Cl2N3O5P et sa masse moléculaire est de 392,216 .
Méthodes De Préparation
Glyciphosphoramide peut être synthétisé par plusieurs voies. Une méthode courante consiste à faire réagir la phosphoramide avec des esters de glycine dans des conditions contrôlées. La réaction nécessite généralement un solvant tel que le diméthylsulfoxyde et est réalisée à des températures élevées pour assurer une conversion complète . Les méthodes de production industrielle impliquent souvent une synthèse à grande échelle utilisant des conditions de réaction similaires mais avec des paramètres optimisés pour améliorer le rendement et la pureté.
Analyse Des Réactions Chimiques
Glyciphosphoramide subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le peroxyde d'hydrogène, conduisant à la formation de dérivés oxydés.
Réduction : Des agents réducteurs comme le borohydrure de sodium peuvent réduire la glyciphosphoramide en ses dérivés aminés correspondants.
Substitution : Glyciphosphoramide peut subir des réactions de substitution nucléophile, où les nucléophiles remplacent l'un de ses groupes fonctionnels. Les réactifs couramment utilisés dans ces réactions comprennent le peroxyde d'hydrogène, le borohydrure de sodium et divers nucléophiles.
4. Applications de Recherche Scientifique
Glyciphosphoramide a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé comme réactif en synthèse organique et comme précurseur d'autres composés phosphoramides.
Biologie : Glyciphosphoramide est étudié pour ses effets sur les processus cellulaires et son potentiel en tant qu'outil biochimique.
Médecine : Son application principale est l'oncologie, où il est utilisé pour traiter divers cancers.
5. Mécanisme d'Action
Glyciphosphoramide exerce ses effets par l'alkylation de l'ADN. Ce processus implique la fixation de groupes alkyles aux bases de l'ADN, conduisant à la fragmentation de l'ADN et à l'inhibition de la synthèse de l'ADN et de la transcription de l'ARN. Le composé cible les cellules en division rapide, ce qui le rend efficace contre les cellules cancéreuses. Les cibles moléculaires primaires sont les bases de l'ADN, et les voies impliquées comprennent la réponse aux dommages de l'ADN et l'apoptose .
Applications De Recherche Scientifique
Glyciphosphoramide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphoramide compounds.
Biology: Glyciphosphoramide is studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Its primary application is in oncology, where it is used to treat various cancers.
Mécanisme D'action
Glyciphosphoramide exerts its effects through the alkylation of DNA. This process involves the attachment of alkyl groups to DNA bases, leading to DNA fragmentation and the inhibition of DNA synthesis and RNA transcription. The compound targets rapidly dividing cells, making it effective against cancer cells. The primary molecular targets are the DNA bases, and the pathways involved include DNA damage response and apoptosis .
Comparaison Avec Des Composés Similaires
Glyciphosphoramide est similaire à d'autres moutardes phosphoramides, telles que la cyclophosphamide et l'ifosfamide. il possède des propriétés uniques qui le rendent particulièrement efficace contre certains types de cancer. Par exemple, la glyciphosphoramide a montré une meilleure efficacité dans le traitement du cancer utérocervical par rapport à la cyclophosphamide . D'autres composés similaires comprennent la melphalan et la chlorambucil, qui appartiennent également à la classe des agents alkylants mais ont des structures chimiques et des profils thérapeutiques différents .
Propriétés
Numéro CAS |
7568-40-3 |
|---|---|
Formule moléculaire |
C12H24Cl2N3O4P |
Poids moléculaire |
376.21 g/mol |
Nom IUPAC |
ethyl 2-[[bis(2-chloroethyl)amino-[(2-ethoxy-2-oxoethyl)amino]phosphanyl]amino]acetate |
InChI |
InChI=1S/C12H24Cl2N3O4P/c1-3-20-11(18)9-15-22(16-10-12(19)21-4-2)17(7-5-13)8-6-14/h15-16H,3-10H2,1-2H3 |
Clé InChI |
KIWNGVJNFFGUIK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CNP(NCC(=O)OCC)N(CCCl)CCCl |
SMILES canonique |
CCOC(=O)CNP(NCC(=O)OCC)N(CCCl)CCCl |
Apparence |
Solid powder |
| 7568-40-3 | |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
BRN 2012594; M 25; LS72312; Z6202; M 256202; M256202. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















